molecular formula C9H9BrF2O B6307809 1-Bromo-2,3-difluoro-4-isopropoxybenzene CAS No. 1881330-56-8

1-Bromo-2,3-difluoro-4-isopropoxybenzene

Cat. No.: B6307809
CAS No.: 1881330-56-8
M. Wt: 251.07 g/mol
InChI Key: UWISUSMHGTYZFD-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-isopropoxybenzene is an organic compound with the molecular formula C₉H₉BrF₂O and a molecular weight of 251.068 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of 1-Bromo-2,3-difluoro-4-isopropoxybenzene typically involves the bromination of 2,3-difluoro-4-isopropoxybenzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

1-Bromo-2,3-difluoro-4-isopropoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form difluoro-isopropoxybenzene derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Bromo-2,3-difluoro-4-isopropoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-4-isopropoxybenzene largely depends on its chemical reactivity and the specific context in which it is used. In organic synthesis, the compound acts as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring. The isopropoxy group can participate in various chemical transformations, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

1-Bromo-2,3-difluoro-4-isopropoxybenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which offers distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWISUSMHGTYZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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